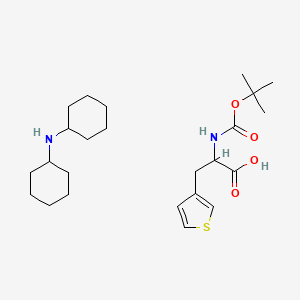

Boc-L-3-Thienylalanine.DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Boc-L-3-Thiénylalanine.DCHA est synthétisé par une série de réactions chimiques impliquant la protection du groupe amino de la L-3-thiénylalanine avec un groupe tert-butoxycarbonyle (Boc). La synthèse implique généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de la L-3-thiénylalanine est protégé à l'aide d'anhydride de Boc en présence d'une base comme la triéthylamine.

Formation du sel de dicyclohexylamine : La L-3-thiénylalanine protégée par Boc est ensuite mise à réagir avec la dicyclohexylamine pour former le sel de dicyclohexylamine.

Méthodes de production industrielle

La production industrielle de Boc-L-3-Thiénylalanine.DCHA suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, un contrôle précis des conditions réactionnelles et des techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Boc-L-3-Thiénylalanine.DCHA subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe thiényle peut participer à des réactions de substitution électrophile.

Réactions de déprotection : Le groupe Boc peut être éliminé en conditions acides pour obtenir l'acide aminé libre.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les électrophiles tels que les halogènes et les agents nitrants.

Réactions de déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe Boc.

Principaux produits

Réactions de substitution : Les produits comprennent des dérivés de la thiénylalanine substitués.

Réactions de déprotection : Le produit principal est la L-3-thiénylalanine.

Applications De Recherche Scientifique

Boc-L-3-Thiénylalanine.DCHA a plusieurs applications en recherche scientifique :

Synthèse peptidique : Il est utilisé comme élément constitutif dans la synthèse de peptides et de protéines.

Recherche pharmaceutique : Il est utilisé dans le développement d'inhibiteurs d'enzymes telles que le facteur XIa et l'AKT.

Études biologiques : Il est utilisé pour étudier les relations structure-activité des dérivés de la thiénylalanine.

Mécanisme d'action

Le mécanisme d'action de Boc-L-3-Thiénylalanine.DCHA implique son incorporation dans les peptides et les protéines, où il peut influencer l'activité biologique des molécules résultantes. Le groupe thiényle peut interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, affectant leur fonction et leur activité .

Mécanisme D'action

The mechanism of action of Boc-L-3-Thienylalanine.DCHA involves its incorporation into peptides and proteins, where it can influence the biological activity of the resulting molecules. The thienyl group can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-L-Phénylalanine : Structure similaire, mais contient un groupe phényle au lieu d'un groupe thiényle.

Boc-L-Tyrosine : Contient un groupe hydroxyle sur le cycle aromatique.

Boc-L-Tryptophane : Contient un groupe indole.

Unicité

Boc-L-3-Thiénylalanine.DCHA est unique en raison de la présence du groupe thiényle, qui confère des propriétés chimiques et biologiques distinctes. Cela le rend précieux dans la synthèse de peptides ayant des caractéristiques structurales et fonctionnelles spécifiques .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTVEJPWKBETJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)

![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)

![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)

![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)

![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)

![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)